5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of sulfur-containing groups: Thiol or sulfide groups can be introduced using reagents such as thiols or disulfides under controlled conditions.
Functionalization of the benzyl and propyl groups: These groups can be added through alkylation reactions using benzyl halides and propyl halides, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols, sulfides.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with molecular targets such as enzymes and receptors. The sulfur-containing groups may play a crucial role in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene: Unique due to its specific functional groups and tetracyclic structure.
Other tetracyclic compounds: May lack the specific sulfur-containing groups or have different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tetracyclic core with multiple sulfur-containing functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N4OS3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
5-benzylsulfanyl-14,14-dimethyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H24N4OS3/c1-4-10-28-20-23-19-17(15-11-22(2,3)27-12-16(15)30-19)18-24-25-21(26(18)20)29-13-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
InChI Key |
RYIRZCUIQYOQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C4=NN=C(N41)SCC5=CC=CC=C5 |
Origin of Product |
United States |
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